Z-Eda-eda-Z
Overview
Description
PhXA41, also known as latanoprost, is a synthetic prostaglandin F2α analogue. It is primarily used in the treatment of glaucoma and ocular hypertension. This compound is effective in reducing intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PhXA41 involves several steps, starting from commercially available prostaglandin F2α. The key steps include esterification, selective reduction, and phenyl substitution. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as isopropyl alcohol and phenyl magnesium bromide .
Industrial Production Methods
Industrial production of PhXA41 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
PhXA41 undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in PhXA41 can be hydrolyzed to form latanoprost acid, the active form of the drug.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to various oxidized derivatives.
Substitution: The phenyl group in PhXA41 can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Latanoprost Acid: Formed via hydrolysis.
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Substituted Phenyl Derivatives: Products of electrophilic aromatic substitution.
Scientific Research Applications
PhXA41 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in reducing intraocular pressure in glaucoma patients.
Industry: Used in the development of new ophthalmic drugs and formulations
Mechanism of Action
PhXA41 exerts its effects by being hydrolyzed to latanoprost acid, which is an agonist of the F-prostaglandin (FP) receptor. This activation increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors in the eye, and the pathways involved are primarily related to aqueous humor dynamics .
Comparison with Similar Compounds
PhXA41 is compared with other prostaglandin analogues such as:
- Travoprost
- Bimatoprost
- Tafluprost
Uniqueness
PhXA41 is unique due to its high efficacy in reducing intraocular pressure and its ability to be effectively hydrolyzed to its active form. Unlike some other analogues, it has a favorable side effect profile and is well-tolerated by patients .
Similar Compounds
- Travoprost : Another prostaglandin F2α analogue used for glaucoma.
- Bimatoprost : Known for its dual action in increasing aqueous humor outflow and reducing its production.
- Tafluprost : Notable for its preservative-free formulations, making it suitable for patients with sensitive eyes .
Properties
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEWIGNADCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402452 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160256-75-7 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-Di-Z-diethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.